molecular formula C21H20ClF3N4O2 B3322691 Zaloglanstat CAS No. 1513852-12-4

Zaloglanstat

Cat. No.: B3322691
CAS No.: 1513852-12-4
M. Wt: 452.9 g/mol
InChI Key: DOVBVLUPCQSAGE-UHFFFAOYSA-N
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Description

Dimethylstilbestrol is a nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but was never marketed. Dimethylstilbestrol is considered a “weak,” “impeded,” or “short-acting” estrogen, similar to estriol and meso-butoestrol .

Preparation Methods

The synthesis of dimethylstilbestrol involves the reaction of appropriate phenolic compounds under specific conditions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by hydrogenation to yield dimethylstilbestrol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Dimethylstilbestrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

Dimethylstilbestrol has been studied extensively for its estrogenic properties. It has applications in:

Mechanism of Action

Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The molecular targets include the estrogen receptor alpha and beta, and the pathways involved include the regulation of gene expression related to cell growth and differentiation .

Comparison with Similar Compounds

Dimethylstilbestrol is similar to other stilbestrol compounds such as diethylstilbestrol, hexestrol, and benzestrol. it is considered less potent than diethylstilbestrol. The unique aspect of dimethylstilbestrol is its “short-acting” nature, which differentiates it from other more potent and longer-acting stilbestrol derivatives .

Similar Compounds

  • Diethylstilbestrol
  • Hexestrol
  • Benzestrol
  • Dienestrol
  • Methestrol

Properties

IUPAC Name

N-[[4-chloro-3-[5-oxo-1-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]phenyl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVBVLUPCQSAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513852-12-4
Record name Zaloglanstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513852124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALOGLANSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SE449P9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one (Intermediate-63, 0.070 g, 0.189 mmol) in dry THF (5 mL) was added DIPEA (3 mL) and stirred for 20 minutes. The reaction mixture was cooled to 0° C. and pivaloyl chloride (0.025 g, 0.283 mmol) was added and stirred for 3 h at RT. The reaction mass was quenched in water, extracted with DCM:MeOH and concentrated to afford of the crude product which was purified by column chromatography eluting with MeOH:DCM to afford 0.030 g of the desired title product. 1H NMR (400 MHz, DMSO d6): δ 1.12 (s, 9H), 4.28-4.30 (d, J=6 Hz, 2H), 7.39-7.42 (d, J=8. Hz, 1H), 7.59-7.61 (d, J=6.4 Hz, 2H), 7.84-7.86 (d, J=8.8 Hz, 2H), 8.14-8.19 (m, 3H), 12.59 (br s, 1H); MS (m/z): 451.29 (M−H−).
Name
3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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